molecular formula C10H12ClN3 B2821963 1-Amino-7-isoquinolinemethanamine CAS No. 215454-26-5

1-Amino-7-isoquinolinemethanamine

Cat. No.: B2821963
CAS No.: 215454-26-5
M. Wt: 209.68
InChI Key: NCEWNEQTXXIKEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Amino-7-isoquinolinemethanamine is an organic compound with the molecular formula C10H11N3. It belongs to the class of isoquinoline derivatives, which are known for their diverse biological activities and applications in various fields of science and industry . This compound is characterized by the presence of an amino group attached to the isoquinoline ring, making it a valuable intermediate in the synthesis of more complex molecules.

Chemical Reactions Analysis

1-Amino-7-isoquinolinemethanamine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The major products formed from these reactions are often valuable intermediates in the synthesis of pharmaceuticals and other bioactive compounds.

Scientific Research Applications

1-Amino-7-isoquinolinemethanamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Amino-7-isoquinolinemethanamine involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor by binding to active sites or allosteric sites, thereby modulating enzyme activity. Additionally, it may interact with receptors and ion channels, influencing cellular signaling pathways .

Comparison with Similar Compounds

1-Amino-7-isoquinolinemethanamine can be compared with other isoquinoline derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

7-(aminomethyl)isoquinolin-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3/c11-6-7-1-2-8-3-4-13-10(12)9(8)5-7/h1-5H,6,11H2,(H2,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFXVXXUGDMGQAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CN=C2N)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Liquid ammonia (210 mL) was added to a mixture of 4.2 g of 1-amino-isoquinoline-7-carbonitrile and 4.0 g of Raney-Ni in 210 mL of methanol in a steel vessel. hydrogen was pressed upon until an initial pressure of 100 atm. was obtained. This mixture was reacted for 16 hours at ambient temperature, the catalyst subsequently removed by filtration and the solvent pumped off. The residue was purified by silica chromatography (methanol/ammonia saturated methanol=85:15, 8:2) yielding 1.1 g (25%) of the title compound as a light yellow solid. M.p. 114-117° C.
Quantity
210 mL
Type
reactant
Reaction Step One
Quantity
4.2 g
Type
reactant
Reaction Step One
Quantity
210 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
25%

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